3,3-Dimethyl-2-oxobutyric acid

Description

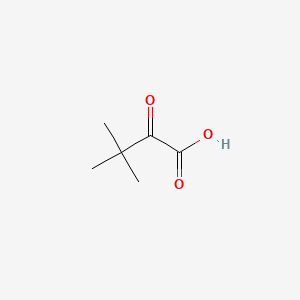

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWVHZJZHDSEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027314 |

Source

|

| Record name | 3,3-Dimethyl-2-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [MSDSonline] |

Source

|

| Record name | Trimethylpyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

815-17-8 |

Source

|

| Record name | 3,3-Dimethyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-oxobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,3-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-2-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CL615CLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLPYRUVIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-2-oxobutyric acid, an important keto acid with applications in pharmaceutical synthesis and metabolic research. This document details the compound's nomenclature, structural information, and key physicochemical properties. It presents detailed experimental protocols for its synthesis and outlines its role in biological pathways, particularly in the catabolism of valine. The information is structured to be a practical resource for laboratory work and further research, with quantitative data summarized in tables and key processes visualized through diagrams.

Chemical Identity and Physical Properties

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a branched-chain alpha-keto acid.[1] It is a white to off-white crystalline solid at room temperature and is soluble in water.[1][2] This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitor atazanavir.[3]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 3,3-dimethyl-2-oxobutanoic acid |

| Synonyms | Trimethylpyruvic acid, tert-Butylglyoxylic acid, 2-Keto-3,3-dimethyl-butyric acid |

| CAS Number | 815-17-8[4] |

| Molecular Formula | C₆H₁₀O₃[4] |

| Molecular Weight | 130.14 g/mol [4] |

| InChI Key | IAWVHZJZHDSEOC-UHFFFAOYSA-N[4] |

| SMILES | CC(C)(C)C(=O)C(=O)O |

Physicochemical Data

The physical and chemical properties of 3,3-Dimethyl-2-oxobutyric acid are summarized in the table below. The compound's keto and carboxylic acid functional groups dictate its reactivity and physical characteristics.

| Property | Value | Source(s) |

| Melting Point | 90.5 °C | [5][6] |

| Boiling Point | 80 °C at 15 mmHg | [5] |

| Density | 1.06 - 1.09 g/cm³ | [5][6] |

| pKa | 2.65 ± 0.54 (Predicted) | [5] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Solubility | Soluble in water. Difficult to dissolve in ether and chloroform. | [2] |

Spectroscopic Data

While specific, publicly available spectra for 3,3-Dimethyl-2-oxobutyric acid are not readily found in common databases, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum should display signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbonyl carbon of the ketone, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as a broad O-H stretching band for the carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the carboxyl group or cleavage of the tert-butyl group.

Experimental Protocols: Synthesis of 3,3-Dimethyl-2-oxobutyric Acid

Several methods for the synthesis of 3,3-Dimethyl-2-oxobutyric acid have been reported. Below are two detailed protocols: one based on the oxidation of 3,3-dimethyl-2-hydroxybutyric acid and another industrial-scale method starting from dichloroacetone.

Laboratory-Scale Synthesis via Oxidation

This method involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid (DHBA) using an oxidizing agent in an alkaline solution.

Materials:

-

3,3-dimethyl-2-hydroxybutyric acid (DHBA)

-

5 N Sodium hydroxide (B78521) (NaOH) solution

-

Bismuth(III) nitrate (B79036) (Bi(NO₃)₃)

-

5% Palladium on activated carbon

-

Oxygen gas

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve 0.1 mol (13.2 g) of 3,3-dimethyl-2-hydroxybutyric acid (DHBA) in 100 mL of 5 N sodium hydroxide solution.[7]

-

Add 5 x 10⁻⁴ mol of Bi(NO₃)₃ per mole of DHBA as a catalyst promoter.[7]

-

Add 1 g of 5% palladium on activated carbon to the mixture.[7]

-

Heat the reaction mixture to approximately 95-100 °C.[7]

-

Bubble oxygen gas through the mixture at atmospheric pressure until the reaction is complete (monitoring by an appropriate method such as TLC or HPLC is recommended).[7]

-

Cool the reaction mixture and filter off the catalyst.

-

Acidify the filtrate to a low pH with hydrochloric acid to precipitate the product.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,3-Dimethyl-2-oxobutyric acid.

Caption: Workflow for the laboratory-scale synthesis of 3,3-Dimethyl-2-oxobutyric acid.

Industrial-Scale Synthesis from Dichloroacetone

This process describes a larger-scale synthesis suitable for industrial production.

Materials:

-

Dichloroacetone

-

30% Alkali solution (e.g., NaOH)

-

Potassium permanganate (B83412) (KMnO₄)

-

Dichloromethane

-

Petroleum ether

Procedure:

-

Charge a reaction kettle with 250-350 kg of dichloroacetone and 250-350 kg of water.[8]

-

Stir and heat the mixture to 50-80 °C.[8]

-

Add 800-1000 kg of a 30% alkali solution dropwise over 5 hours while maintaining the temperature.[8]

-

Continue the reaction for 3 hours to form an aqueous solution of the intermediate.[8]

-

To this solution, add 200-300 kg of potassium permanganate over 5 hours, controlling the temperature at 50-60 °C.[8]

-

Continue the reaction for another 3 hours.[8]

-

Filter the mixture and collect the filtrate.[8]

-

Adjust the pH of the filtrate to 1 with a suitable acid.[8]

-

Extract the aqueous layer with 500 kg of dichloromethane.[8]

-

Distill the organic layer under atmospheric pressure up to 100 °C.[8]

-

Cool the residue to 40 °C and slowly add 280-320 kg of petroleum ether.[8]

-

Stir the mixture at 5-10 °C for 5 hours to precipitate the product.[8]

-

Centrifuge to isolate the final product.[8]

Biological Significance: Role in Valine Catabolism

3,3-Dimethyl-2-oxobutyric acid is not a direct intermediate in the main pathway of valine catabolism. The direct alpha-keto acid analog of valine is α-ketoisovalerate (3-methyl-2-oxobutanoate). However, 3,3-Dimethyl-2-oxobutyric acid is structurally related and its metabolism is relevant in the broader context of branched-chain keto acid metabolism.

The catabolism of the essential branched-chain amino acid valine is a critical metabolic pathway. This process begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by branched-chain aminotransferase (BCAT).[9] Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.[9][10] This is then further metabolized to propionyl-CoA, which can enter the citric acid cycle as succinyl-CoA.[9][10]

Caption: The metabolic pathway of valine catabolism.

Applications in Research and Drug Development

The primary application of 3,3-Dimethyl-2-oxobutyric acid is as a crucial building block in the synthesis of pharmaceuticals.[1] Its most notable use is as a key intermediate in the production of atazanavir, an antiretroviral drug used to treat HIV infection.[3] Beyond its role in synthesis, as a branched-chain keto acid, it and its analogs are valuable tools in studying the metabolism of branched-chain amino acids and related metabolic disorders.

Safety and Handling

3,3-Dimethyl-2-oxobutyric acid is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage. It is also a combustible liquid. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Store in a well-ventilated place, away from heat and open flames, in a corrosive-resistant container. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

3,3-Dimethyl-2-oxobutyric acid is a compound of significant interest due to its role as a pharmaceutical intermediate and its relevance to the study of metabolic pathways. This guide has provided a detailed summary of its chemical and physical properties, methods for its synthesis, and its biological context. The presented information, including tabulated data and process diagrams, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its spectroscopic characterization and potential biological activities is warranted.

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 4. 3,3-dimethyl-2-oxobutyric acid [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3,3-Dimethyl-2-oxobutyric Acid CAS 815-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide on the Biological Role of 3,3-Dimethyl-2-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that has garnered attention primarily as a synthetic intermediate in the pharmaceutical industry. Its most notable application is in the synthesis of the anti-retroviral drug Atazanavir. While its role as a precursor in chemical synthesis is well-documented, its endogenous biological functions and metabolic fate are less clearly defined. This technical guide consolidates the current understanding of the biological significance of 3,3-Dimethyl-2-oxobutyric acid, distinguishing it from structurally similar metabolites. Recent research has highlighted its potential as an enzyme inhibitor, particularly targeting pantothenate synthetase in Mycobacterium tuberculosis, suggesting a promising avenue for novel antimicrobial drug development. This document provides a comprehensive overview of its known biological interactions, metabolic context, and analytical methodologies, alongside detailed experimental protocols and pathway visualizations to support further research and development.

Introduction

3,3-Dimethyl-2-oxobutyric acid (DMOB) is a C6 branched-chain alpha-keto acid.[1] Its chemical structure, featuring a t-butyl group adjacent to the alpha-keto acid moiety, confers distinct steric and electronic properties that influence its reactivity and biological interactions. Although it has been investigated in the context of branched-chain amino acid metabolism, it is crucial to distinguish it from the more common metabolic intermediate, alpha-ketoisovaleric acid (3-methyl-2-oxobutanoic acid), which is the keto acid analog of valine.[1] The primary established role of DMOB is as a versatile building block in organic synthesis, particularly for pharmaceuticals.[2] However, emerging evidence points towards specific biological activities that warrant further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-Dimethyl-2-oxobutyric acid is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethyl-2-oxobutanoic acid | |

| Synonyms | Trimethylpyruvic acid, tert-Butylglyoxylic acid | |

| CAS Number | 815-17-8 | |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [1] |

| Melting Point | ~13 °C | |

| Boiling Point | 80 °C at 15 mmHg | |

| Solubility | Soluble in water and polar organic solvents |

Biological Role and Metabolic Context

While not a major endogenous metabolite, 3,3-Dimethyl-2-oxobutyric acid has been identified in specific biological contexts, primarily as a potential enzyme inhibitor and a synthetic precursor for biologically active molecules.

Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase

The most significant reported biological activity of 3,3-Dimethyl-2-oxobutyric acid is its inhibitory action against pantothenate synthetase (PS) of Mycobacterium tuberculosis. This enzyme is a crucial component of the pantothenate (Vitamin B5) biosynthetic pathway, which is essential for the bacterium but absent in mammals, making it an attractive drug target.

A computational study analyzed the binding affinity of 3,3-Dimethyl-2-oxobutyric acid to the active site of M. tuberculosis pantothenate synthetase. The study reported a GlideScore of -3.484898 and a Lipophilic EvdW score of -23.141242, suggesting a favorable binding interaction.[3]

Logical Relationship of Pantothenate Synthetase Inhibition

References

A Comprehensive Technical Guide to 3,3-Dimethyl-2-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutyric acid, systematically named 3,3-dimethyl-2-oxobutanoic acid according to IUPAC nomenclature, is a keto acid of significant interest in the pharmaceutical and chemical industries. Also known by its common name, trimethylpyruvic acid, this compound serves as a crucial intermediate in the synthesis of various high-value molecules, most notably the antiretroviral drug atazanavir, used in the treatment of HIV.[1][2] Its utility also extends to genetic engineering, nutritional additives, and as a raw material for coatings.[2][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis protocols, and key applications.

Chemical Structure and Identification

The chemical structure of 3,3-Dimethyl-2-oxobutyric acid features a four-carbon butanoic acid backbone with two methyl groups attached to the third carbon atom and a ketone functional group at the second position.[4][5]

Chemical Structure:

References

- 1. guidechem.com [guidechem.com]

- 2. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 5. 3,3-Dimethyl-2-oxobutyric acid CAS#: 815-17-8 [m.chemicalbook.com]

The Role of 3,3-Dimethyl-2-oxobutyric Acid in Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid or α-keto-tert-leucine, is a branched-chain α-keto acid (BCKA) structurally related to the catabolic intermediates of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. While not a direct catabolite of these proteinogenic amino acids, it serves as the cognate α-keto acid for the non-proteinogenic amino acid L-tert-leucine. Its study provides valuable insights into the substrate specificity and enzymatic mechanisms of the BCAA metabolic pathway. This technical guide delves into the core aspects of 3,3-dimethyl-2-oxobutyric acid's involvement in BCAA metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways.

Introduction

Branched-chain amino acid (BCAA) metabolism is a critical pathway for cellular energy homeostasis, protein synthesis, and signaling. The catabolism of BCAAs is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation. 3,3-Dimethyl-2-oxobutyric acid, with its unique tert-butyl group, presents an interesting case for understanding the plasticity and substrate limitations of the enzymes involved in these processes.[1][2] This guide will explore its role as a substrate for key enzymes in the BCAA catabolic pathway and its utility in biochemical and pharmaceutical research.

Physicochemical Properties

3,3-Dimethyl-2-oxobutyric acid is a white to off-white crystalline solid under standard conditions.[3] Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₃ | [4] |

| Molecular Weight | 130.14 g/mol | [4] |

| CAS Number | 815-17-8 | [4] |

| Melting Point | 90.5 °C | [1] |

| Boiling Point | 80 °C at 15 mmHg | [1] |

| Solubility | Soluble in water | [3] |

Role in Branched-Chain Amino Acid Metabolism

3,3-Dimethyl-2-oxobutyric acid is primarily recognized as the α-keto acid precursor to the synthetic amino acid L-tert-leucine.[5] Its involvement in BCAA metabolism is centered around its interaction with the first two key enzymes of the catabolic pathway: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Transamination by Branched-Chain Aminotransferase (BCAT)

The initial and reversible step in BCAA catabolism is transamination, catalyzed by BCAT. This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid and glutamate.[1] 3,3-Dimethyl-2-oxobutyric acid can participate in the reverse reaction, accepting an amino group to form L-tert-leucine. Both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms of the enzyme are known to exhibit broad substrate specificity towards various branched-chain α-keto acids.[6]

The enzymatic synthesis of L-tert-leucine from 3,3-dimethyl-2-oxobutyric acid has been demonstrated using BCAT from Escherichia coli, highlighting the potential for this keto acid to serve as a substrate for aminotransferases.[4]

References

- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Enigmatic Profile of 3,3-Dimethyl-2-oxobutyric Acid: A Technical Guide for Researchers

An In-depth Examination of a Synthetically Crucial α-Keto Acid

For researchers, scientists, and professionals in drug development, a precise understanding of chemical intermediates is paramount. 3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a significant organic compound, primarily recognized for its role as a critical precursor in the synthesis of pharmaceuticals, most notably the antiretroviral agent Atazanavir. While its synthetic utility is well-established, its natural occurrence is markedly obscure, presenting a subject of scientific curiosity. This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-oxobutyric acid, focusing on its limited evidence of natural occurrence, its robust synthetic pathways, and the analytical methods for its characterization.

Section 1: Natural Occurrence and Biosynthesis - A Case of Scarcity

The natural presence of 3,3-Dimethyl-2-oxobutyric acid is not well-documented, and it has not been isolated from natural sources in significant amounts[1]. There is limited suggestion that it may act as a transient metabolic intermediate in some biochemical pathways involving transamination and oxidative decarboxylation[1]. However, this is in stark contrast to its structural isomer, 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a well-known natural product central to the metabolism of the branched-chain amino acid valine.

Section 2: Chemical Synthesis - The Industrial Lifeline

The primary relevance of 3,3-Dimethyl-2-oxobutyric acid to the scientific community lies in its role as a versatile chemical building block. It is a key intermediate in the synthesis of Atazanavir, a protease inhibitor used in the treatment of HIV. Several synthetic routes have been developed for its industrial-scale production.

Synthesis from Dichloroacetone

A common industrial method involves the hydrolysis of dichloroacetone, followed by oxidation.

Figure 1: General workflow for the synthesis of 3,3-Dimethyl-2-oxobutyric acid from dichloroacetone.

Experimental Protocol: Oxidation via Potassium Permanganate (B83412)

-

Hydrolysis: Dichloroacetone is hydrolyzed in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature range of 50-70°C.

-

Oxidation: The resulting intermediate is then oxidized. One method employs potassium permanganate as the oxidant. This reaction, however, can be challenging to control, potentially leading to over-oxidation and the formation of trimethylacetic acid as a byproduct, which complicates purification.

-

Acidification and Extraction: Following oxidation, the reaction mixture is acidified to protonate the carboxylate, yielding the final product, 3,3-Dimethyl-2-oxobutyric acid. The product is then typically extracted using an organic solvent.

Synthesis from 3,3-Dimethyl-2-hydroxybutyric Acid

An alternative and often preferred laboratory-scale synthesis involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.

Figure 2: Synthesis of 3,3-Dimethyl-2-oxobutyric acid via oxidation of the corresponding hydroxy acid.

Experimental Protocol: Oxidation with Sodium Hypochlorite

-

Reactant Preparation: 3,3-Dimethyl-2-hydroxybutyric acid is dissolved in a suitable solvent.

-

Oxidation: A mild oxidizing agent, such as sodium hypochlorite or pyridinium (B92312) chlorochromate (PCC), is added under controlled pH and temperature conditions to facilitate the conversion of the secondary alcohol to a ketone[1].

-

Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified using techniques like distillation or crystallization.

Table 1: Comparison of Synthetic Routes

| Feature | Dichloroacetone Route | 3,3-Dimethyl-2-hydroxybutyric Acid Route |

| Starting Material Availability | Readily available industrial chemical | Less common, may require synthesis |

| Reaction Conditions | Can be harsh, potential for side reactions | Generally milder and more controlled |

| Byproducts | Risk of over-oxidation to trimethylacetic acid | Dependent on the oxidizing agent used |

| Scalability | Suitable for large-scale industrial production | Often used for laboratory-scale synthesis |

Section 3: Analytical Characterization

The identification and quantification of 3,3-Dimethyl-2-oxobutyric acid rely on standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of 3,3-Dimethyl-2-oxobutyric acid.

Figure 3: Analytical workflow for the quantification of 3,3-Dimethyl-2-oxobutyric acid using HPLC.

Experimental Protocol: HPLC Analysis

-

Method: Reverse-phase (RP) HPLC.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid is used in place of phosphoric acid[1].

-

Column: A C18 or a specialized polar-embedded column like Newcrom R1 can be employed[1].

-

Detection: UV detection is suitable due to the presence of the carbonyl group, or for higher specificity and sensitivity, it can be coupled with a mass spectrometer.

Spectroscopic Methods

Standard spectroscopic techniques are used to confirm the structure of 3,3-Dimethyl-2-oxobutyric acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the chemical environment of the protons. The characteristic signals include a singlet for the nine equivalent protons of the tert-butyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H stretch, the carboxylic acid C=O stretch, and the ketone C=O stretch.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used for identification.

Table 2: Physicochemical Properties of 3,3-Dimethyl-2-oxobutyric Acid

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 815-17-8 |

| Appearance | White to off-white crystalline solid or liquid |

| Melting Point | Approximately 13-17 °C |

| Boiling Point | Approximately 182.4 °C at 760 mmHg |

| Solubility | Soluble in water |

Conclusion

3,3-Dimethyl-2-oxobutyric acid stands as a molecule of significant industrial importance, particularly within the pharmaceutical sector. Its identity as a natural product remains elusive, with minimal evidence to support a significant biological role. For researchers and drug development professionals, the focus remains on its efficient synthesis and purification. The methodologies outlined in this guide provide a foundational understanding for the synthesis, analysis, and handling of this key α-keto acid, thereby supporting its application in the development of novel therapeutics and other advanced chemical entities. Further metabolomic studies may yet uncover a hidden natural role for this compound, but for now, its primary identity is that of a valuable synthetic intermediate.

References

The Discovery and History of 3,3-Dimethyl-2-oxobutyric Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a branched-chain alpha-keto acid that has garnered interest in various scientific fields, primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and in the study of amino acid metabolism. First synthesized in the mid-20th century during broader investigations into branched-chain keto acids, its history is intertwined with the advancements in organic synthesis and the growing understanding of biochemical pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 3,3-Dimethyl-2-oxobutyric acid, presenting key data, experimental methodologies, and a visualization of its metabolic significance.

Discovery and Historical Context

The first synthesis of 3,3-Dimethyl-2-oxobutyric acid is reported to have occurred in the mid-20th century.[1] This period saw a surge in research focused on the synthesis and metabolism of branched-chain amino acids and their corresponding α-keto acids. While a seminal publication detailing its initial isolation and characterization remains elusive in readily available literature, its emergence is logically placed within the context of studies on compounds related to valine and leucine (B10760876) metabolism.[1] The structural similarity to other well-studied α-keto acids suggests its synthesis was a natural progression in the exploration of this class of compounds. Early analytical techniques such as paper chromatography, developed and refined in the 1950s, were instrumental in the separation and identification of keto acids from biological and synthetic sources, likely playing a role in the initial characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-Dimethyl-2-oxobutyric acid is presented in Table 1. This data is crucial for its application in synthesis, for understanding its behavior in biological systems, and for the development of analytical methods.

Table 1: Physicochemical Properties of 3,3-Dimethyl-2-oxobutyric Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 815-17-8 | [2] |

| Appearance | White to off-white crystalline solid or colorless liquid | [1] |

| Melting Point | 90.5 °C | [2] |

| Boiling Point | 80 °C at 15 mmHg | [2] |

| Density | 1.06 g/cm³ | [2] |

| pKa | 2.65 ± 0.54 (Predicted) | [2] |

| Solubility | Soluble in water | [1] |

Synthesis and Experimental Protocols

Several methods for the synthesis of 3,3-Dimethyl-2-oxobutyric acid have been developed over the years. The most common and historically relevant methods are detailed below.

Oxidation of 3,3-Dimethyl-2-hydroxybutyric Acid

One of the most frequently cited methods for preparing 3,3-Dimethyl-2-oxobutyric acid is the oxidation of its corresponding hydroxy acid, 3,3-dimethyl-2-hydroxybutyric acid.[1]

Experimental Protocol:

-

Reactants: 3,3-dimethyl-2-hydroxybutyric acid, mild oxidizing agent (e.g., sodium hypochlorite (B82951) or pyridinium (B92312) chlorochromate).[1]

-

Solvent: A suitable solvent system that allows for controlled pH and temperature.

-

Procedure:

-

Dissolve 3,3-dimethyl-2-hydroxybutyric acid in the chosen solvent system.

-

Carefully add the mild oxidizing agent to the solution while monitoring and controlling the temperature and pH.

-

The reaction is allowed to proceed until completion, which can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the 3,3-Dimethyl-2-oxobutyric acid. This typically involves extraction and purification steps.

-

Synthesis from Dichloroacetone

An alternative industrial synthesis route starts from dichloroacetone.[3]

Experimental Protocol:

-

Reactants: Dichloroacetone, water, alkali solution (e.g., 30% sodium hydroxide), potassium permanganate (B83412).[3]

-

Procedure:

-

Dichloroacetone and water are added to a reaction vessel and heated.

-

A concentrated alkali solution is added dropwise over several hours while maintaining the temperature. This is followed by a further reaction period to form an intermediate.[3]

-

Potassium permanganate is then added to the aqueous solution containing the intermediate, with temperature control.[3]

-

After the oxidation is complete, the mixture is filtered.

-

The filtrate's pH is adjusted to 1, and the product is extracted with an organic solvent (e.g., dichloromethane).[3]

-

The organic layer is distilled, and the product is precipitated by the addition of a non-polar solvent like petroleum ether, followed by centrifugation.[3]

-

Identification in Biological Systems and Metabolic Significance

3,3-Dimethyl-2-oxobutyric acid has been identified as a metabolic intermediate, particularly in pathways involving the catabolism of branched-chain amino acids.[1] It is the α-keto acid analog of the non-proteinogenic amino acid tert-leucine. Its formation in biological systems is primarily through the process of transamination.

In this biochemical reaction, the amino group of an amino acid is transferred to an α-keto acid, generating a new amino acid and a new α-keto acid. In the context of 3,3-Dimethyl-2-oxobutyric acid, it can be formed from tert-leucine via the action of a branched-chain aminotransferase (BCAT). Conversely, it can be transaminated to form tert-leucine.

Conclusion

From its synthesis in the mid-20th century to its current role as a valuable intermediate, 3,3-Dimethyl-2-oxobutyric acid has a history rooted in the fundamental exploration of organic and biological chemistry. While the specific details of its initial discovery require further historical research into the primary literature of the time, its significance in modern synthetic chemistry and its place within the broader understanding of amino acid metabolism are well-established. This guide has provided a consolidated overview of its known history, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences.

References

3,3-Dimethyl-2-oxobutyric Acid: A Technical Guide to its Role as a Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is an alpha-keto acid that has garnered interest in pharmaceutical and biochemical research.[1][2] While it serves as a crucial intermediate in the synthesis of antiviral drugs like Atazanavir, its endogenous role as a metabolic intermediate is less characterized but of significant interest for understanding cellular metabolism and potential therapeutic applications.[2] This technical guide provides a comprehensive overview of 3,3-dimethyl-2-oxobutyric acid, focusing on its putative metabolic fate, relevant enzymatic pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

3,3-Dimethyl-2-oxobutyric acid is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and possesses a carboxylic acid and a ketone functional group, classifying it as a keto acid.[1]

Table 1: Physicochemical Properties of 3,3-Dimethyl-2-oxobutyric Acid

| Property | Value | Reference(s) |

| CAS Number | 815-17-8 | [3] |

| Molecular Formula | C6H10O3 | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Boiling Point | 182.4 °C at 760 mmHg | [3] |

| Melting Point | 90.5 °C | [3] |

| Density | 1.09 g/cm³ | [3] |

| Appearance | White Solid | [3] |

Putative Metabolic Pathway

While not extensively documented in major metabolic pathways, 3,3-dimethyl-2-oxobutyric acid has been identified as a metabolic intermediate in biochemical pathways involving transamination and oxidative decarboxylation.[1] Its structural similarity to other branched-chain keto acids (BCKAs) suggests a probable metabolic route analogous to that of well-studied BCKAs derived from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.

The proposed central pathway for the metabolism of 3,3-dimethyl-2-oxobutyric acid involves its oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5] This multi-enzyme complex is a key regulator of BCAA catabolism.

Diagram 1: Proposed Metabolic Pathway of 3,3-Dimethyl-2-oxobutyric Acid

References

- 1. guidechem.com [guidechem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 3,3-Dimethyl-2-oxobutyric Acid CAS 815-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3,3-Dimethyl-2-oxobutyric Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3,3-Dimethyl-2-oxobutyric acid in biological matrices such as plasma and urine. Given the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document also presents data for structurally related and more commonly measured branched-chain keto acids (BCKAs) to serve as a valuable reference. The protocols are based on established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely used for the analysis of small polar molecules like keto acids.

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that is structurally related to the branched-chain keto acids derived from the catabolism of essential amino acids such as leucine, isoleucine, and valine. The accurate quantification of such metabolites in biological fluids is crucial for understanding various physiological and pathological states, including inborn errors of metabolism, nutritional status, and the pharmacokinetics of related therapeutic agents. These protocols provide a robust starting point for researchers aiming to develop and validate a quantitative assay for 3,3-Dimethyl-2-oxobutyric acid.

Quantitative Data Summary

| Analyte | Biological Matrix | Concentration Range (µM) | Analytical Method | Reference |

| α-Keto-isovaleric acid | Human Plasma | 30 - 80 | LC-MS/MS | [1][2] |

| α-Keto-isocaproic acid | Human Plasma | 30 - 90 | LC-MS/MS | [1][2] |

| α-Keto-β-methylvaleric acid | Human Plasma | 15 - 40 | LC-MS/MS | [1][2] |

Disclaimer: The data presented above is for structurally similar compounds and should be used for guidance only. The actual concentration of 3,3-Dimethyl-2-oxobutyric acid in biological samples may vary and needs to be determined experimentally.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of 3,3-Dimethyl-2-oxobutyric acid in plasma and urine using GC-MS following a two-step derivatization procedure involving methoximation and silylation. This derivatization is necessary to increase the volatility and thermal stability of the analyte.

Materials:

-

3,3-Dimethyl-2-oxobutyric acid analytical standard

-

Internal Standard (IS) (e.g., ¹³C-labeled 3,3-Dimethyl-2-oxobutyric acid or a structurally similar non-endogenous keto acid)

-

Methoxyamine hydrochloride (MeOx)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid

-

Deionized water

-

Biological samples (Plasma, Urine)

Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

-

Heating block

Sample Preparation:

-

Spiking: To a 100 µL aliquot of the biological sample (plasma or urine), add the internal standard to a final concentration within the linear range of the assay.

-

Protein Precipitation (for plasma samples): Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins. For urine samples, this step can be omitted.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization:

-

Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried residue. Vortex thoroughly and incubate at 60°C for 60 minutes. This step protects the keto group.

-

Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes. This step converts the carboxylic acid group to its trimethylsilyl (B98337) ester.

GC-MS Analysis:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 3,3-Dimethyl-2-oxobutyric acid and the internal standard.

Data Analysis:

A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of 3,3-Dimethyl-2-oxobutyric acid that have undergone the same sample preparation and derivatization process. The concentration of the analyte in the biological samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and specific method for the direct quantification of 3,3-Dimethyl-2-oxobutyric acid in plasma and urine without the need for derivatization.

Materials:

-

3,3-Dimethyl-2-oxobutyric acid analytical standard

-

Internal Standard (IS) (e.g., ¹³C-labeled 3,3-Dimethyl-2-oxobutyric acid)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, LC-MS grade

-

Biological samples (Plasma, Urine)

Equipment:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Centrifuge

-

Vortex mixer

Sample Preparation:

-

Spiking: To a 50 µL aliquot of the biological sample (plasma or urine), add the internal standard.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of deionized water to reduce matrix effects.

-

Filtration: Filter the diluted supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient should be optimized to achieve good separation of the analyte from other matrix components. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 3,3-Dimethyl-2-oxobutyric acid and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Data Analysis:

Similar to the GC-MS method, a calibration curve is prepared using standard solutions of 3,3-Dimethyl-2-oxobutyric acid. The concentration in the biological samples is calculated from the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 3,3-Dimethyl-2-oxobutyric acid in biological samples.

Metabolic Pathway Context

3,3-Dimethyl-2-oxobutyric acid is structurally analogous to the branched-chain keto acids that are intermediates in the catabolism of branched-chain amino acids (BCAAs). The following diagram illustrates a simplified overview of BCAA catabolism, indicating the point at which analogous keto acids are formed.

References

Application Note: HPLC Method for the Separation and Quantification of 3,3-Dimethyl-2-oxobutyric Acid

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid of interest in various fields, including as a pharmaceutical intermediate and a metabolite.[1][2] Accurate and robust analytical methods are essential for its quantification in research, development, and quality control settings. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3,3-Dimethyl-2-oxobutyric acid.

Principle of the Method

This method utilizes reversed-phase (RP) HPLC to separate 3,3-Dimethyl-2-oxobutyric acid from other components in a sample matrix.[3] In reversed-phase chromatography, the stationary phase is nonpolar, while the mobile phase is polar. For acidic analytes like 3,3-Dimethyl-2-oxobutyric acid, ion suppression is employed to ensure the compound is in its neutral, protonated form.[4] This is achieved by maintaining a low pH in the mobile phase, which increases the compound's retention on the nonpolar column and results in better peak shape and separation.[4] Detection is performed using a UV detector, as the oxo-group provides sufficient chromophoric activity for sensitive detection.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

-

Reagents and Chemicals:

-

3,3-Dimethyl-2-oxobutyric Acid reference standard (>98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile and water (containing 0.1% phosphoric acid or formic acid), adjusted for optimal separation (e.g., 20:80 v/v)[3][5] |

| pH Control | The pH of the aqueous portion of the mobile phase should be adjusted to ~2.0-2.5 to ensure the analyte is in its protonated state.[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 25 °C[4] |

| Detection Wavelength | 210 nm[6] |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of 3,3-Dimethyl-2-oxobutyric acid reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix and remove interferences that could damage the column or co-elute with the target compound.[7]

-

Aqueous Samples (e.g., reaction mixtures):

-

Biological Fluids (e.g., plasma, serum) - Protein Precipitation:

-

To 100 µL of the sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).[7]

-

Filter through a 0.45 µm syringe filter before injection.

-

Data and Performance

The following tables summarize the expected performance characteristics of the method.

Table 1: Method Validation Parameters (Note: These are typical expected values and should be determined experimentally.)

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Retention Time (Approx.) | 3 - 7 minutes |

Table 2: Precision and Accuracy (Note: Based on triplicate injections at three concentration levels.)

| Concentration Level | Precision (%RSD) | Accuracy (% Recovery) |

| Low QC | < 5% | 95 - 105% |

| Mid QC | < 5% | 97 - 103% |

| High QC | < 3% | 98 - 102% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow from sample receipt to final data analysis.

Caption: General workflow for the HPLC analysis of 3,3-Dimethyl-2-oxobutyric acid.

Method Principle Diagram

This diagram illustrates the logical relationship in the ion suppression reversed-phase chromatography.

Caption: Principle of ion suppression for retaining acidic analytes on a C18 column.

References

- 1. 3,3-Dimethyl-2-oxobutyric acid | 815-17-8 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]

- 4. agilent.com [agilent.com]

- 5. Separation of Methyl 3,3-dimethyl-2-oxobutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

Application Note: Analysis of 3,3-Dimethyl-2-oxobutyric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid that serves as a significant building block in organic synthesis and is an important intermediate in various metabolic pathways.[1][2][3] Its analysis is crucial in pharmaceutical development, metabolic research, and quality control processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of 3,3-Dimethyl-2-oxobutyric acid, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the GC-MS analysis of 3,3-Dimethyl-2-oxobutyric acid, including sample preparation with derivatization, instrument parameters, and data analysis.

Experimental Protocols

A two-step derivatization process involving methoximation followed by silylation is a well-established method for the analysis of keto acids by GC-MS. This procedure protects the ketone and carboxylic acid functional groups, increasing the volatility and stability of the analyte.

1. Sample Preparation and Derivatization

-

Reagents and Materials:

-

3,3-Dimethyl-2-oxobutyric acid standard

-

Methoxyamine hydrochloride (MeOx·HCl)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Organic solvent (e.g., Ethyl Acetate, Hexane)

-

Anhydrous sodium sulfate

-

2 mL GC vials with inserts and caps

-

Vortex mixer

-

Heating block or oven

-

-

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the sample containing 3,3-Dimethyl-2-oxobutyric acid into a clean vial. If the sample is in a liquid matrix, perform a liquid-liquid extraction into a suitable organic solvent and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the dried sample.

-

Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[4] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes to convert the keto group to a methoxime derivative.[4]

-

Silylation: After cooling to room temperature, add 100 µL of MSTFA with 1% TMCS to the vial.[4] Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 70°C for 60 minutes to derivatize the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.[4]

-

Sample Dilution and Injection: After cooling to room temperature, the derivatized sample can be diluted with an appropriate organic solvent (e.g., hexane) if necessary. Transfer the solution to a GC vial with an insert for analysis.

-

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be optimized for the analysis of derivatized 3,3-Dimethyl-2-oxobutyric acid.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Quantitative data for the GC-MS analysis of derivatized 3,3-Dimethyl-2-oxobutyric acid is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| 3,3-Dimethyl-2-oxobutyric acid-MeOx-TMS | ~10.5 | 158 | 86, 202 | 5 | 15 |

| Internal Standard | Varies | Varies | Varies | - | - |

Visualizations

Caption: Experimental workflow for GC-MS analysis of 3,3-Dimethyl-2-oxobutyric acid.

Caption: Logical relationship for derivatization in GC-MS analysis.

References

Application Notes and Protocols for the Structural Elucidation of 3,3-Dimethyl-2-oxobutyric Acid using NMR Spectroscopy

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the structural elucidation of 3,3-Dimethyl-2-oxobutyric acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and a summary of spectral data are presented to facilitate the unambiguous identification and characterization of this alpha-keto acid.

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid of interest in various chemical and biological studies.[1] Its structural characterization is fundamental for its application in pharmaceutical development and metabolic research. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the structural verification of 3,3-Dimethyl-2-oxobutyric acid.

Structural and Spectral Overview

The structure of 3,3-Dimethyl-2-oxobutyric acid comprises a carboxylic acid group, a ketone, and a tert-butyl group. This simple, yet distinct, arrangement of functional groups gives rise to a characteristic NMR fingerprint.

Molecular Structure:

Caption: Molecular structure of 3,3-Dimethyl-2-oxobutyric acid.

The expected ¹H NMR spectrum is simple, showing a singlet for the nine equivalent methyl protons of the tert-butyl group and a broad singlet for the acidic proton of the carboxylic acid. The ¹³C NMR spectrum will display four distinct signals corresponding to the carboxyl carbon, the keto carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.

Data Presentation

The following tables summarize the expected and experimentally observed NMR spectral data for 3,3-Dimethyl-2-oxobutyric acid.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 9H | -C(CH ₃)₃ |

| ~10-12 | Broad Singlet | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -C H₃ |

| ~43 | -C (CH₃)₃ |

| ~160 | -C OOH |

| ~205 | -C =O |

Source: The ¹³C NMR data is based on an experimental spectrum from Wiley-VCH, available on PubChem.[1]

Experimental Protocols

This section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 3,3-Dimethyl-2-oxobutyric acid.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Purity: Ensure the 3,3-Dimethyl-2-oxobutyric acid sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the sample. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). The choice of solvent can significantly influence the chemical shift of the acidic proton.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

-

Procedure:

-

Weigh the desired amount of 3,3-Dimethyl-2-oxobutyric acid into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) at 0.00 ppm is the standard for organic solvents. For aqueous solutions, a water-soluble standard like DSS or TSP can be used.

NMR Instrument Parameters

The following are general instrument parameters that can be optimized for the specific spectrometer being used.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically adequate.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of 15-20 ppm is generally sufficient.

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 220-250 ppm is appropriate.

-

Temperature: Room temperature (e.g., 298 K).

-

Workflow for Structural Elucidation

The logical flow for the NMR analysis of 3,3-Dimethyl-2-oxobutyric acid is illustrated below.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 3,3-Dimethyl-2-oxobutyric acid provide a clear and unambiguous confirmation of its molecular structure. The simplicity of the spectra, with a prominent singlet for the tert-butyl protons in the ¹H NMR and four distinct resonances in the ¹³C NMR, makes it an excellent example for demonstrating the power of NMR spectroscopy in structural elucidation. The protocols outlined in this document provide a robust framework for obtaining high-quality spectral data for this and similar small organic molecules.

References

Application Note: Derivatization of 3,3-Dimethyl-2-oxobutyric Acid for Enhanced GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a keto acid of interest in various fields, including metabolic research and pharmaceutical development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which are characteristic of polar organic acids containing both carboxylic acid and ketone functional groups.[1] To overcome these limitations, a chemical derivatization process is necessary to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic separation and detection by GC-MS.[1]

This application note details a robust and widely used two-step derivatization protocol for 3,3-dimethyl-2-oxobutyric acid, involving methoximation followed by silylation. This method first protects the reactive keto group to prevent tautomerization and the formation of multiple derivative peaks, and then silylates the acidic proton of the carboxylic acid group to increase volatility.[1][2][3]

Derivatization Strategy: Methoximation and Silylation

The derivatization of 3,3-dimethyl-2-oxobutyric acid is achieved through a two-step reaction:

-

Methoximation: The keto group is converted to a methoxime derivative using methoxyamine hydrochloride (MeOx). This step is crucial for stabilizing α-keto acids, preventing decarboxylation and isomerization, which could otherwise lead to multiple peaks for a single analyte.[2][3]

-

Silylation: The carboxylic acid group's active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This significantly increases the volatility of the analyte, making it suitable for GC-MS analysis.[1][3]

Data Presentation

While specific quantitative performance data for the derivatization of 3,3-dimethyl-2-oxobutyric acid is not extensively published, the following table summarizes the expected performance characteristics of a validated GC-MS method for organic acids utilizing this derivatization strategy. These values are representative and should be confirmed through in-house method validation.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µM |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocols

Materials:

-

3,3-Dimethyl-2-oxobutyric acid standard

-

Methoxyamine hydrochloride (MeOx)

-

Pyridine (B92270) (anhydrous)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., a structurally similar stable isotope-labeled compound or a non-endogenous keto acid)

-

Organic solvent for sample extraction (e.g., ethyl acetate, methanol)

-

Nitrogen gas supply

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Protocol 1: Two-Step Methoximation and Silylation

This protocol is adapted from established methods for the derivatization of keto acids.[1][3]

1. Sample Preparation:

- Transfer a known amount of the sample or standard solution into a reaction vial.

- If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as water will interfere with the silylation reaction.

2. Methoximation:

- Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

- Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

- Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

- Incubate the mixture at 60°C for 60 minutes in a heating block.

3. Silylation:

- After the vial has cooled to room temperature, add 100 µL of MSTFA with 1% TMCS to the reaction mixture.

- Cap the vial tightly and vortex for 1 minute.

- Incubate the mixture at 70°C for 60 minutes in a heating block to complete the silylation of the carboxylic acid group.

4. Analysis:

- After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Mandatory Visualization

Caption: Experimental workflow for the derivatization of 3,3-Dimethyl-2-oxobutyric acid.

Caption: Logical relationship of the derivatization process for GC-MS analysis.

References

Application Notes & Protocols: 3,3-Dimethyl-2-oxobutyric Acid in Pharmaceutical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a key α-keto acid that serves as a critical building block in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2][3] Its unique structure, featuring a sterically hindered tert-butyl group adjacent to a reactive keto-acid moiety, makes it an essential precursor for creating specific, sterically defined pharmacophores. This intermediate is particularly prominent in the development of antiviral agents, specifically protease inhibitors targeting viruses such as the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1][4] The α-ketoamide functionality, derived from 3,3-Dimethyl-2-oxobutyric acid, acts as a potent "warhead" or "serine trap" that forms a reversible covalent bond with the serine residue in the active site of viral proteases, leading to potent enzyme inhibition.[4][5]

Core Application: Synthesis of Ketoamide-Based Protease Inhibitors

The primary application of 3,3-Dimethyl-2-oxobutyric acid is in the synthesis of peptidomimetic α-ketoamide inhibitors. These inhibitors are designed to mimic the natural substrate of viral proteases, but upon cleavage, form a stable complex that deactivates the enzyme.

Case Study: Boceprevir (B1684563) (HCV NS3/4A Protease Inhibitor)

Boceprevir is a first-generation direct-acting antiviral agent for the treatment of chronic Hepatitis C.[6] 3,3-Dimethyl-2-oxobutyric acid is a precursor to the P1 fragment of the drug, which is crucial for binding to the S1 pocket of the NS3/4A serine protease. The synthesis involves coupling an activated form of 3,3-Dimethyl-2-oxobutyric acid with a complex amine-containing fragment to form the final ketoamide structure.[7]

Logical Relationship: From Intermediate to Pharmacophore

The diagram below illustrates the role of 3,3-Dimethyl-2-oxobutyric acid as a foundational component for the ketoamide pharmacophore, which is essential for the drug's inhibitory activity.

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general method for the amide coupling of 3,3-Dimethyl-2-oxobutyric acid with a primary or secondary amine, a key step in the synthesis of ketoamide inhibitors.

Materials:

-

3,3-Dimethyl-2-oxobutyric acid

-

Target Amine (e.g., an amino acid ester or complex amine fragment)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[8]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,3-Dimethyl-2-oxobutyric acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-